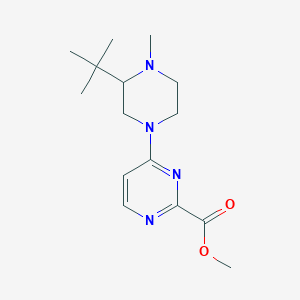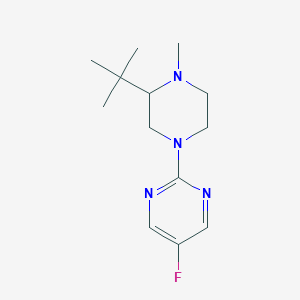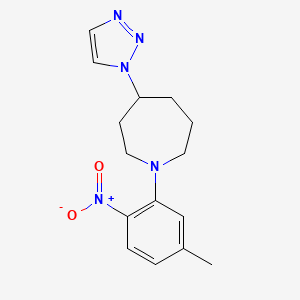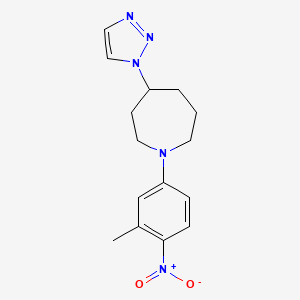
1-(6-Methyl-5-nitropyridin-2-yl)-4-(triazol-1-yl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Methyl-5-nitropyridin-2-yl)-4-(triazol-1-yl)azepane is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a pyridine ring substituted with a methyl and nitro group, a triazole ring, and an azepane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methyl-5-nitropyridin-2-yl)-4-(triazol-1-yl)azepane typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of the nitro group into the pyridine ring.
Methylation: Addition of a methyl group to the pyridine ring.
Formation of Triazole Ring: This can be achieved through a cyclization reaction involving an azide and an alkyne.
Formation of Azepane Ring: This step involves the formation of the seven-membered azepane ring, which can be synthesized through a ring-closing reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The specific methods for large-scale production of this compound would depend on the availability of starting materials and the desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-Methyl-5-nitropyridin-2-yl)-4-(triazol-1-yl)azepane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative of the compound.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(6-Methyl-5-nitropyridin-2-yl)-4-(triazol-1-yl)azepane would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(6-Methyl-5-nitropyridin-2-yl)-4-(triazol-1-yl)hexane: Similar structure but with a six-membered ring instead of an azepane ring.
1-(6-Methyl-5-nitropyridin-2-yl)-4-(triazol-1-yl)pentane: Similar structure but with a five-membered ring.
Uniqueness
1-(6-Methyl-5-nitropyridin-2-yl)-4-(triazol-1-yl)azepane is unique due to the presence of the azepane ring, which can impart different chemical and biological properties compared to its analogs with smaller ring sizes. This uniqueness can be exploited in various applications, such as drug design or material science.
Propriétés
IUPAC Name |
1-(6-methyl-5-nitropyridin-2-yl)-4-(triazol-1-yl)azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c1-11-13(20(21)22)4-5-14(16-11)18-8-2-3-12(6-9-18)19-10-7-15-17-19/h4-5,7,10,12H,2-3,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYPLSYVVANWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCC(CC2)N3C=CN=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-[3-(Difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]-2,2-difluoropropan-1-ol](/img/structure/B6983434.png)
![5-Bromo-4-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B6983438.png)
![4-[(3R,5S)-4-ethyl-3,5-dimethylpiperazin-1-yl]pyrimidine-5-carbonitrile](/img/structure/B6983441.png)
![methyl 4-[(3R,5S)-4-ethyl-3,5-dimethylpiperazin-1-yl]pyrimidine-2-carboxylate](/img/structure/B6983446.png)
![2,2-Difluoro-3-[4-(6-methyl-5-nitropyridin-2-yl)piperazin-1-yl]propan-1-ol](/img/structure/B6983453.png)



![5-Nitro-6-[4-(triazol-1-yl)azepan-1-yl]quinoline](/img/structure/B6983488.png)

![6-[1-(3-fluoropyrazin-2-yl)piperidin-4-yl]oxy-N,N-dimethylpyridine-3-carboxamide](/img/structure/B6983494.png)
![3-(difluoromethyl)-6-[5-(1-methylpyrazol-4-yl)-3,6-dihydro-2H-pyridin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6983507.png)
![5-fluoro-2-[5-(1-methylpyrazol-4-yl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B6983508.png)
![Methyl 4-[4-(5-fluoropyridin-2-yl)piperidin-1-yl]pyrimidine-2-carboxylate](/img/structure/B6983524.png)
